molecular formula C24H27N5O B11247332 N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11247332
M. Wt: 401.5 g/mol
InChI Key: UCAUXCYXELXXDO-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring, a piperazine moiety, and a benzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the benzyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-18-8-9-21(16-19(18)2)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)25-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,26)

InChI Key

UCAUXCYXELXXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C

Origin of Product

United States

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